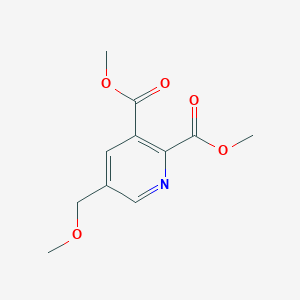

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material . N-bromosuccinimide (NBS) is used as the brominating reagent, and azobisisobutyronitrile (AIBN) is used as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .Molecular Structure Analysis

The molecular structure of this compound is based on the pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom.Chemical Reactions Analysis

The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .科学的研究の応用

Conversion of Biomass to Value-Added Chemicals

The transformation of plant biomass into furan derivatives, including 2,3-Pyridinedicarboxylic acid derivatives, is pivotal for sustainable chemical production. These derivatives serve as alternative feedstocks, potentially replacing oil, natural gas, and coal in the chemical industry. The emphasis is on the synthesis of monomers and polymers, porous carbon materials, engine fuels, and pharmaceuticals, highlighting the versatility and sustainability of biomass-derived chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Biotechnological Production of Lactic Acid Derivatives

Lactic acid, derived from biomass, is highlighted for its potential in green chemistry as a precursor for various chemicals, including pyruvic acid, acrylic acid, and lactate esters. This illustrates the broader scope of biomass utilization beyond traditional applications, emphasizing the role of biotechnological routes in the production of environmentally friendly chemical derivatives (Gao, Ma, & Xu, 2011).

Synthesis and Applications of Xylan Derivatives

The chemical modification of xylan to produce biopolymer ethers and esters with specific properties is another application area. These modifications enhance the functionality and application potential of xylan in various industries, including drug delivery and as additives in the paper industry. This research underscores the importance of biomass-derived materials in developing new functional materials with diverse applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

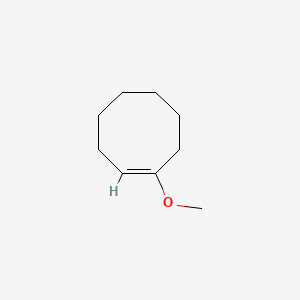

Development of Ester Products from Phytogenic Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates for ester synthesis presents a method to use renewable resources for the production of industrial chemicals. This approach is significant for creating sustainable and environmentally friendly processes in the chemical industry, highlighting the role of solid catalysts in enhancing process efficiency and selectivity (Sevostyanova & Batashev, 2023).

特性

IUPAC Name |

dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHDTQWOJRFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455108 |

Source

|

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

CAS RN |

139123-56-1 |

Source

|

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)